

1-(Piperidin-4-yl)-1H-indole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Piperidin-4-yl)-1H-indole

Cat. No.: B052368

[Get Quote](#)

An In-depth Technical Guide on 1-(Piperidin-4-yl)-1H-indole

Executive Summary

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of **1-(Piperidin-4-yl)-1H-indole**. This compound belongs to a class of heterocyclic molecules that integrate the indole and piperidine scaffolds, two moieties of significant interest in medicinal chemistry and drug development. Indole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} Similarly, the piperidine ring is a common feature in many pharmaceuticals.^{[4][5][6]} This guide consolidates available data on the compound's structure, physicochemical properties, spectroscopic characteristics, and potential biological relevance, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identifiers

1-(Piperidin-4-yl)-1H-indole is an aromatic heterocyclic organic compound where a piperidine ring is attached to the nitrogen atom of an indole ring at position 1, via the piperidine's 4th position.

Caption: Chemical structure of **1-(Piperidin-4-yl)-1H-indole**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	1-(piperidin-4-yl)-1H-indole	-
CAS Number	118511-81-2	[7]
Molecular Formula	C ₁₃ H ₁₆ N ₂	[7]
Molecular Weight	200.28 g/mol	[7]
Canonical SMILES	C1CNCCC1N2C=CC3=CC=C C=C32	-

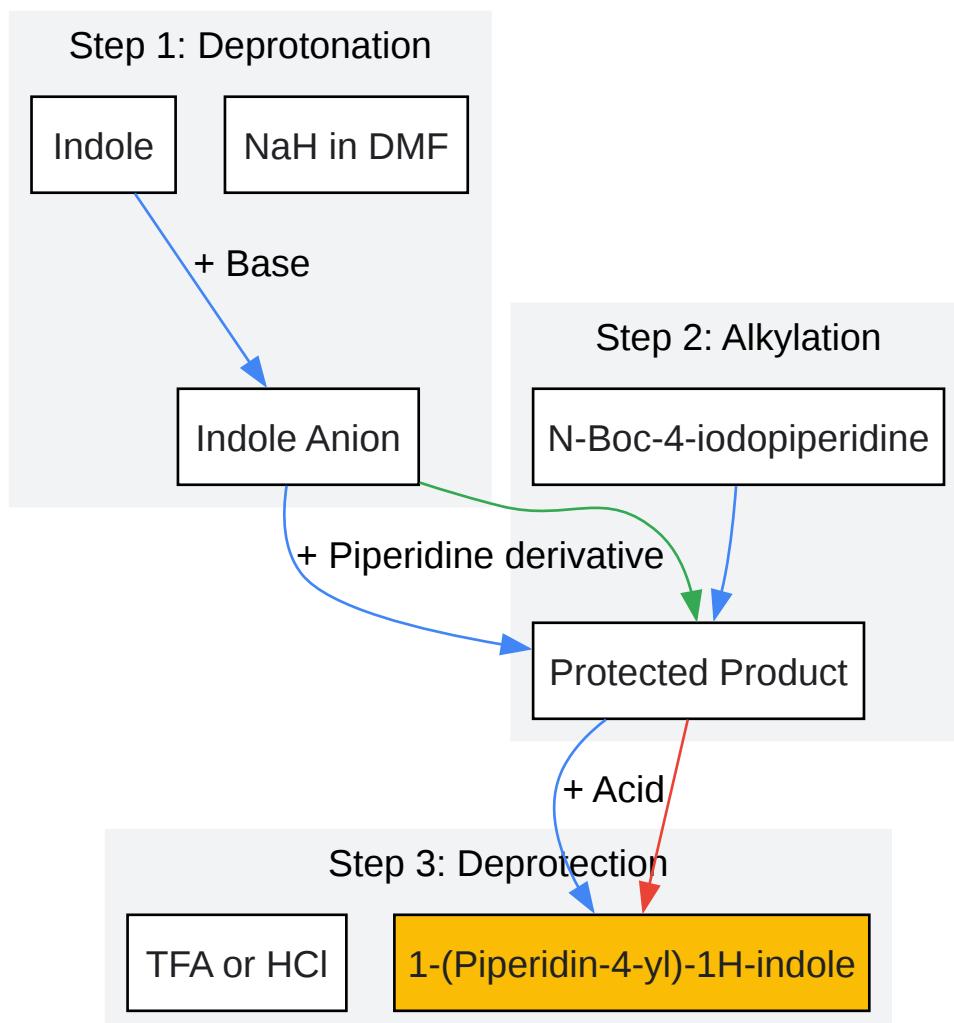
| InChI Key | HTXSCMQHTMIMTD-UHFFFAOYSA-N |[\[8\]](#) |

Physicochemical Properties

Quantitative experimental data for **1-(Piperidin-4-yl)-1H-indole** is not widely published. The properties in Table 2 are based on data from suppliers and inferred from the parent molecules, indole and piperidine.

Table 2: Physicochemical Properties

Property	Value	Notes and Source
Physical State	Likely a solid or oil at room temperature.	Related dihydro-indole derivative is an oil. [8]
Melting Point	Not available.	The melting point of the parent indole is 52.5 °C. [9]
Boiling Point	Not available.	The boiling point of the parent indole is 254 °C. [9]
Solubility	Expected to be soluble in organic solvents like ethanol and DMSO; limited solubility in water.	Indole is soluble in organic solvents and hot water. [10] Piperidine is highly soluble in water and various organic solvents. [6]


| Storage Temperature | 2-8°C |[\[7\]](#) |

Synthesis Methodology

A common method for the synthesis of N-substituted indoles involves the reaction of the indole nitrogen with an appropriate electrophile.[\[2\]](#) For **1-(Piperidin-4-yl)-1H-indole**, a plausible route is the N-alkylation of indole with a protected 4-halopiperidine or a similar derivative, followed by deprotection.

General Experimental Protocol: N-Alkylation

- **Indole Deprotonation:** To a solution of indole (1.0 eq) in a dry, aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred for 30-60 minutes to allow for the formation of the indole anion.
- **Alkylation:** A solution of an N-protected 4-halopiperidine (e.g., 1-(tert-butoxycarbonyl)-4-iodopiperidine) (1.1 eq) in the same solvent is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
- **Work-up and Extraction:** The reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the N-protected intermediate.
- **Deprotection:** The protecting group (e.g., Boc) is removed under acidic conditions. For a Boc group, this is typically achieved by stirring the intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid in an appropriate solvent.
- **Final Purification:** After removal of the acid, the final product, **1-(Piperidin-4-yl)-1H-indole**, is obtained and can be further purified by recrystallization or chromatography if necessary.

[Click to download full resolution via product page](#)

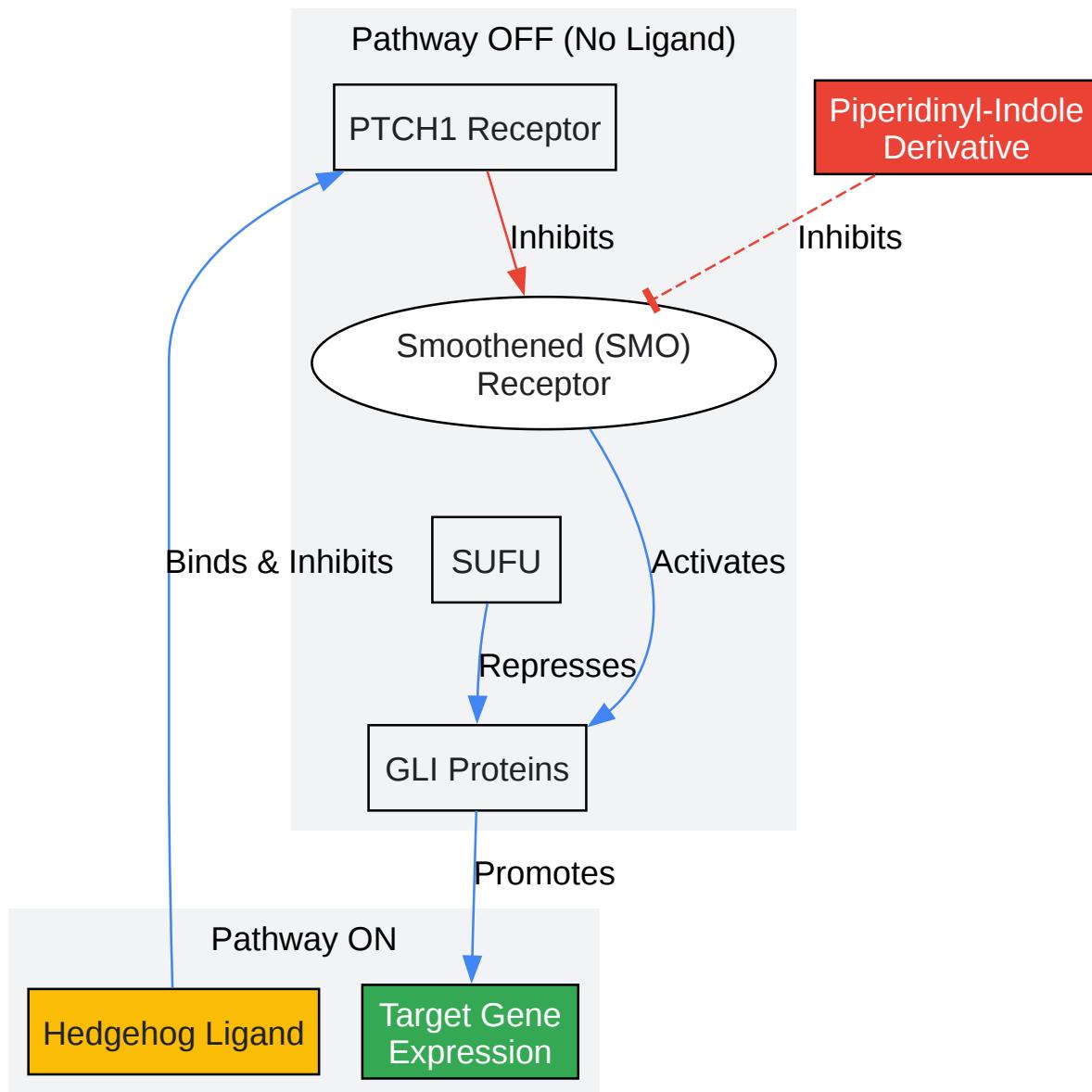
Caption: General workflow for the synthesis of **1-(Piperidin-4-yl)-1H-indole**.

Spectroscopic Characterization

While specific spectra for this compound are not readily available in public databases, the expected NMR and mass spectrometry characteristics can be predicted based on its structure and data from similar compounds.[11][12]

- ^1H NMR:
 - Indole Protons: Aromatic signals are expected between δ 6.5 and 8.0 ppm. The proton at C2 of the indole would likely appear as a doublet, and the proton at C3 as another doublet.

The four protons on the benzene portion of the indole would show characteristic multiplets.


- Piperidine Protons: The proton at C4 (the point of attachment) would be a multiplet. The axial and equatorial protons at C2, C3, C5, and C6 of the piperidine ring would appear as complex multiplets in the δ 1.5-3.5 ppm range. The N-H proton of the piperidine would be a broad singlet, its chemical shift being solvent-dependent.
- ^{13}C NMR:
 - Indole Carbons: Aromatic carbons would resonate in the δ 100-140 ppm region.
 - Piperidine Carbons: The aliphatic carbons of the piperidine ring would be found upfield, typically in the δ 25-60 ppm range.
- Mass Spectrometry (MS):
 - The nominal mass would be 200. The high-resolution mass spectrum should confirm the molecular formula $\text{C}_{13}\text{H}_{16}\text{N}_2$. Fragmentation would likely involve the piperidine and indole rings.

Biological and Pharmacological Context

The **1-(Piperidin-4-yl)-1H-indole** scaffold is a hybrid of two privileged structures in medicinal chemistry. While specific biological data for this exact isomer is limited, related structures have shown significant activity in various therapeutic areas.

- Antimalarial Activity: A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for anti-parasitic activity against *Plasmodium falciparum*. One compound from this class was identified as a lead with activity against drug-resistant strains.[13]
- Nociceptin Receptor (NOP) Ligands: N-(4-piperidinyl)-2-indolinones (a related scaffold) were discovered as a new structural class of ligands for the nociceptin receptor. Modifications to the piperidine nitrogen allowed for the development of both potent agonists and antagonists, highlighting the tractability of this scaffold for modulating receptor activity.[14]
- Hedgehog Signaling Pathway Inhibition: A novel indole derivative containing a piperidinyl moiety, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, was found to suppress the Hedgehog (Hh) signaling pathway.[15] Aberrant

activation of this pathway is linked to certain cancers. The compound was shown to inhibit the Smoothened (SMO) protein, a key component of the pathway, and could overcome drug resistance observed with other inhibitors.[15]

[Click to download full resolution via product page](#)

Caption: Simplified Hedgehog signaling pathway and potential inhibition point.

Safety and Handling

No specific safety data sheet (SDS) is available for **1-(Piperidin-4-yl)-1H-indole**. The following recommendations are based on the known hazards of the parent compounds, piperidine and indole, and related chemicals.[16][17][18][19]

- General Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[17]
- Inhalation: Avoid breathing dust, fumes, or vapors. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[16][17]
- Skin/Eye Contact: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention, especially for eye contact.[16][17]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] Store at the recommended temperature of 2-8°C.[7] Keep away from heat, sparks, and open flames.[16]

This compound should be handled only by qualified professionals familiar with handling potentially hazardous chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-(1-Methylpiperidin-4-yl)-1H-indole (EVT-1793431) | 321745-84-0 [evitachem.com]
- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 001chemical.com [001chemical.com]
- 8. americanelements.com [americanelements.com]
- 9. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole : Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. aksci.com [aksci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemos.de [chemos.de]
- 20. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(Piperidin-4-yl)-1H-indole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052368#1-piperidin-4-yl-1h-indole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com